1-(4-Phenylmethoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea
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Description
1-(4-Phenylmethoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea, also known as PPU, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. PPU has been shown to have promising effects on various biological pathways and has been studied extensively for its potential use in treating a range of diseases.
Scientific Research Applications
Urea Biosensors
Urea (carbamide) biosensors have been developed to detect and quantify urea concentration due to its ubiquitous presence and critical role in various processes, including human metabolism and different industries like fishery, dairy, and agriculture. Notably, enzyme urease (Urs) is utilized as a bioreceptor element in urea biosensors. Recent advancements involve the integration of various nanoparticles, conducting polymers, and carbon materials to enhance the functionality and efficiency of urea biosensors (Botewad et al., 2021).
Urease Inhibitors for Medical Applications
Urease inhibitors have seen significant research due to their applications in treating infections caused by organisms like Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Despite the clinical use of acetohydroxamic acid for urinary tract infections, its severe side effects have driven research towards other urease inhibitors, including hydroxamic acids, phosphoramidates, urea derivatives, and various natural extracts, to explore safer and more effective alternatives (Kosikowska & Berlicki, 2011).
Therapeutic Effects of Urea Derivatives
The therapeutic potential of 4-phenylbutyric acid (4-PBA), a urea derivative, in alleviating various pathologies through its properties as a chemical chaperone has been explored. It prevents misfolded protein aggregation, alleviates endoplasmic reticulum stress, and modulates the unfolded protein response, potentially offering therapeutic benefits in various biological systems (Kolb et al., 2015).
Urea Metabolism in Ruminants
In ruminants, urea is a crucial non-protein nitrogen source for microbial growth in the rumen. Understanding the mechanisms of urea metabolism regulated by rumen bacterial urease is vital for developing strategies to improve the efficiency of urea utilization in ruminant diets (Jin et al., 2018).
Urea in Drug Design
The unique hydrogen binding capabilities of ureas make them significant in drug design, impacting drug-target interactions. Urea derivatives have been studied as modulators of biological targets, contributing to the modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules in medicinal chemistry (Jagtap et al., 2017).
properties
IUPAC Name |
1-(4-phenylmethoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3/c30-26(28-22-13-15-23(16-14-22)31-18-20-8-3-1-4-9-20)29-25-24(12-7-17-27-25)32-19-21-10-5-2-6-11-21/h1-17H,18-19H2,(H2,27,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNVLWXYTWHNDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)NC3=C(C=CC=N3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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